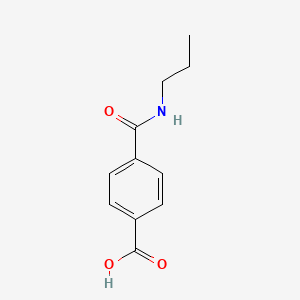
4-(Propylcarbamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propylcarbamoyl)benzoic acid is an organic compound belonging to the class of primary carboxylic acid amides It is characterized by the presence of a carboxamide group attached to a terephthalic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylcarbamoyl)benzoic acid typically involves the reaction of terephthalic acid with n-propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Terephthalic acid is first esterified with methanol to form dimethyl terephthalate.
Amidation: The dimethyl terephthalate is then reacted with n-propylamine in the presence of a catalyst, such as titanium or tin, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to maximize yield and purity. The use of high-activity catalysts and precise temperature control are crucial for efficient production.
化学反应分析
Types of Reactions
4-(Propylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other by-products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products
Oxidation: Terephthalic acid.
Reduction: n-Propylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
科学研究应用
4-(Propylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of 4-(Propylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
Terephthalamide: Similar structure but lacks the n-propyl group.
N-Propylbenzamide: Similar structure but lacks the terephthalic acid moiety.
Terephthalic Acid: The parent compound without the amide group.
Uniqueness
4-(Propylcarbamoyl)benzoic acid is unique due to the presence of both the terephthalic acid moiety and the n-propylamide group. This combination imparts specific chemical and physical properties that make it suitable for various applications.
属性
IUPAC Name |
4-(propylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDZEIQSIMUYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














